molecular formula C20H18ClN3O2S3 B2507722 N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954076-92-7

N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2507722
CAS RN: 954076-92-7
M. Wt: 464.01
InChI Key: RESJXLUNGWWEEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves a multi-step process, starting with the preparation of a 2-(4-aminophenyl)benzothiazole structure. This structure serves as a pharmacophoric group and is synthesized by reacting 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid, utilizing microwave irradiation for efficiency. Following this, an acetylation reaction yields amide compounds, which are then reacted with various 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate to produce a range of final compounds. These compounds are then screened for antitumor activity, with some showing considerable anticancer effects against certain cancer cell lines .

Molecular Structure Analysis

The molecular structure of the related compound 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. This orientation is significant as it may influence the compound's intermolecular interactions and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for the formation of the desired pharmacophoric groups. The initial reaction between 4-aminobenzoic acid and 2-aminothiophenol is a key step that forms the benzothiazole structure. Subsequent acetylation and reaction with heterocyclic derivatives are tailored to produce a variety of acetamide derivatives with potential antitumor properties. The specific reactivity of these compounds with cancer cell lines is indicative of their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the intermolecular C—H⋯O interactions in the crystal of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide contribute to the formation of C(10) chains that propagate in a zigzag manner along the b axis. These interactions can affect the solubility, stability, and overall behavior of the compound in biological systems . The presence of chlorophenyl and thiazole rings, as well as the acetamide group, are likely to impact the compound's lipophilicity, which is an important factor in drug absorption and distribution.

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of antitumor activities of derivatives based on benzothiazole and thiazolyl rings have shown considerable anticancer activities against several cancer cell lines. For instance, derivatives with different heterocyclic rings synthesized using the benzothiazole structure as a pharmacophoric group demonstrated significant antitumor activity in vitro against a range of human tumor cell lines derived from nine neoplastic diseases. Compounds with benzothiazole and benzimidazole-thioacetamide structures were notably active against some cancer cell lines, highlighting their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives synthesized from reactions involving similar core structures to the target compound have been screened for their antimicrobial activity against different microorganisms. These studies suggest the potential of such compounds in developing new antimicrobial agents, which could address the increasing resistance to existing drugs (Mistry, Desai, & Intwala, 2009).

Structural and Molecular Studies

The structural elucidation of compounds related to the target chemical, including their intermolecular interactions and crystal structures, has been conducted to better understand their physicochemical properties and potential applications. Studies have detailed the structural characteristics of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insights into their molecular arrangement and potential applications in designing new molecules with desired activities (Boechat et al., 2011).

properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S3/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESJXLUNGWWEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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